molecular formula C24H24N4O2 B11198945 N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide

N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide

Cat. No.: B11198945
M. Wt: 400.5 g/mol
InChI Key: XRYMKKHVHJJNPW-UHFFFAOYSA-N
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Description

N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide is a complex organic compound characterized by its unique pyrrolo[3,2-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-D]pyrimidine core, followed by the introduction of ethyl and phenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromide, phenyl isocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}-N-phenylacetamide stands out due to its unique pyrrolo[3,2-D]pyrimidine core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-ethyl-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

InChI

InChI=1S/C24H24N4O2/c1-3-26-17-25-22-20(18-11-7-5-8-12-18)15-27(23(22)24(26)30)16-21(29)28(4-2)19-13-9-6-10-14-19/h5-15,17H,3-4,16H2,1-2H3

InChI Key

XRYMKKHVHJJNPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N(CC)C4=CC=CC=C4

Origin of Product

United States

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